(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Functional Group Modifications: Introduction of the pyridine moiety and hydroxyl group through functional group transformations.
Stereoselective Synthesis: Ensuring the correct stereochemistry at the 10R and 13S positions using chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to improve reaction yields and selectivity.
Process Optimization: Scaling up the reaction conditions to industrial levels while maintaining product purity and minimizing by-products.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents.
Reduction: Reduction of the pyridine ring to a piperidine ring using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce piperidine derivatives.
Scientific Research Applications
The compound (10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in the body, modulating their activity.
Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different functional groups.
Pyridine-Containing Molecules: Compounds with pyridine moieties that exhibit similar chemical reactivity.
Uniqueness
The uniqueness of (10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific stereochemistry and combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H31NO |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18?,19?,21?,22?,23-,24+/m0/s1 |
InChI Key |
GZOSMCIZMLWJML-QTPCBYLQSA-N |
Isomeric SMILES |
C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3CC=C4C5=CN=CC=C5)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |
Origin of Product |
United States |
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